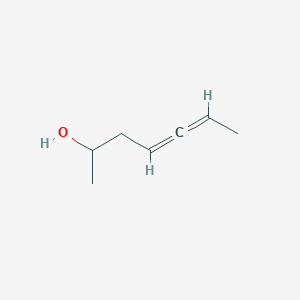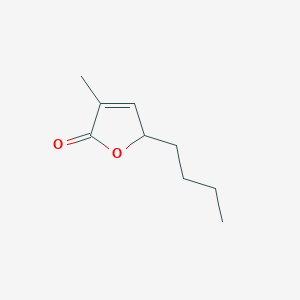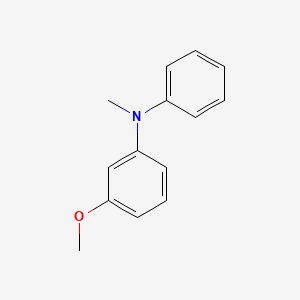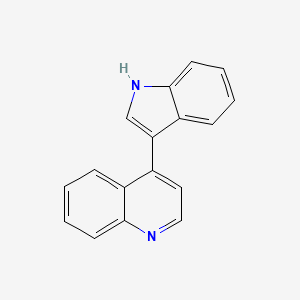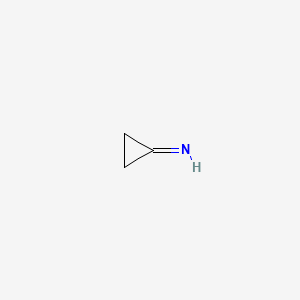
Cyclopropanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanimine is an organic compound with the molecular formula C₃H₅N. It is a member of the cyclopropane family, characterized by a three-membered ring structure with an imine group. This compound is known for its high ring strain due to the small ring size, which makes it a subject of interest in various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropanimine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, cyclopropylamine can be synthesized from 1,3-propanediol by bromination, cyanation, cyclization, amidation, and Hoffmann rearrangement . Another method involves the use of primary haloalkanes with electron-withdrawing groups, which, when treated with a strong base, generate a carbanion that cyclizes to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropylamine, a related compound, involves continuous processes that ensure high yield and efficiency. For instance, cyclopropyl formamide can be dissolved in water and reacted with sodium hypochlorite and sodium hydroxide in a tubular reactor, followed by rectification to isolate the product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into cyclopropylamine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanimine and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of cyclopropanimine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an LSD1 inhibitor, it affects the methylation status of histone proteins, leading to changes in gene expression . This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: Similar in structure but with an amine group instead of an imine group.
Cyclopropane: The parent hydrocarbon without any functional groups.
Cyclopropanone: Contains a carbonyl group instead of an imine.
Uniqueness: Cyclopropanimine is unique due to its imine group, which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in specific reactions, such as nucleophilic addition and imine-enamine tautomerism, which are not possible with cyclopropylamine or cyclopropane.
Eigenschaften
CAS-Nummer |
54376-32-8 |
|---|---|
Molekularformel |
C3H5N |
Molekulargewicht |
55.08 g/mol |
IUPAC-Name |
cyclopropanimine |
InChI |
InChI=1S/C3H5N/c4-3-1-2-3/h4H,1-2H2 |
InChI-Schlüssel |
QAVILNTZAVXKDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


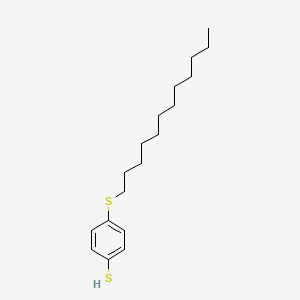
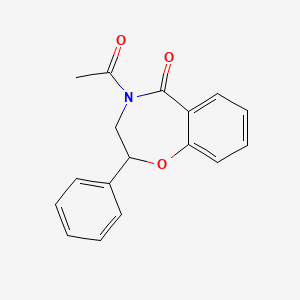
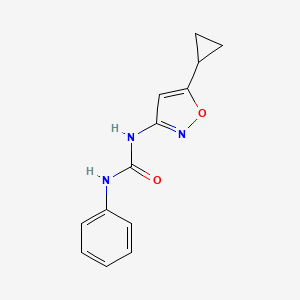
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
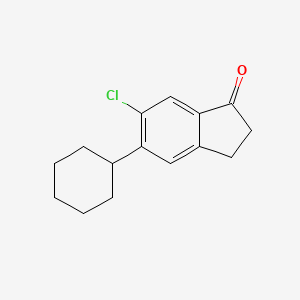
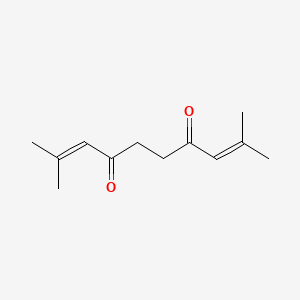
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
